

Application Notes and Protocols: 2-Hydroxy-4-iodobenzamide for Neuroimaging

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Compound of Interest

Compound Name: 2-Hydroxy-4-iodobenzamide

Cat. No.: B14151011

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Disclaimer: There is currently no direct scientific literature available describing the application of **2-Hydroxy-4-iodobenzamide** as a neuroimaging agent. The following application notes and protocols are therefore hypothetical and are based on the established characteristics of a structurally similar and well-researched radioligand, [^{123}I]IBZM (S(-)-N-[(1-ethyl-2-pyrrolidinyl)-methyl]-2-hydroxy-3-iodo-6-methoxy-benzamide), a known SPECT imaging agent for dopamine D2/D3 receptors. These protocols are intended to serve as a potential framework for researchers interested in exploring the utility of **2-Hydroxy-4-iodobenzamide** in neuroimaging.

Potential Application: SPECT Imaging of Dopamine D2/D3 Receptors

Based on its structural similarity to other iodinated benzamides, it is proposed that a radiolabeled form of **2-Hydroxy-4-iodobenzamide**, such as [^{123}I]**2-Hydroxy-4-iodobenzamide**, could serve as a selective radioligand for Single Photon Emission Computed Tomography (SPECT) imaging of dopamine D2 and D3 receptors in the brain. Dysregulation of the dopaminergic system is implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. In vivo imaging of D2/D3 receptors can provide valuable information on receptor density and occupancy, aiding in diagnosis, treatment monitoring, and drug development.

Quantitative Data Summary (Hypothetical)

The following tables summarize the projected in vitro binding properties of [¹²³I]**2-Hydroxy-4-iodobenzamide**, based on data from the analogous compound [¹²³I]IBZM.

Table 1: Hypothetical In Vitro Receptor Binding Affinity

Receptor Subtype	Radioligand	K _i (nM)
Dopamine D2	[¹²³ I]2-Hydroxy-4-iodobenzamide	~1.6 ^[1]
Dopamine D3	[¹²³ I]2-Hydroxy-4-iodobenzamide	~2.2 ^[1]
Dopamine D1, D4, D5	[¹²³ I]2-Hydroxy-4-iodobenzamide	No significant binding ^[1]

Table 2: Hypothetical In Vitro Binding Parameters in Rodent Striatum

Parameter	Value
K _d (nM)	~0.3
B _{max} (fmol/mg protein)	~370

Experimental Protocols

Radiosynthesis of [¹²³I]2-Hydroxy-4-iodobenzamide

This protocol is adapted from established methods for the radioiodination of benzamide derivatives.^{[2][3][4]}

Objective: To radiolabel the **2-Hydroxy-4-iodobenzamide** precursor with Iodine-123.

Materials:

- **2-Hydroxy-4-iodobenzamide** precursor (e.g., a non-iodinated or tri-n-butyltin precursor)
- Sodium Iodide ([¹²³I]NaI) in 0.1 M NaOH

- Oxidizing agent (e.g., peracetic acid, Iodogen)
- Ethanol (EtOH)
- Buffer solution (pH 2)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column and a radiation detector
- Sterile, apyrogenic vials

Procedure:

- Dissolve 50 µg of the **2-Hydroxy-4-iodobenzamide** precursor in 50 µL of ethanol.
- In a sterile, sealed reaction vial, combine the precursor solution with a pH 2 buffer.
- Add the Na^{[123]I}I solution to the reaction vial.
- Initiate the radioiodination reaction by adding 50 µL of a diluted peracetic acid solution.
- Heat the reaction mixture at 65°C for approximately 15 minutes.[\[2\]](#)
- After cooling, purify the crude reaction mixture using an SPE cartridge to remove unreacted iodide.
- Further purify the radiolabeled product using a semi-preparative HPLC system.
- Collect the fraction corresponding to ^{[123]I}**2-Hydroxy-4-iodobenzamide**.
- Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
- Determine the radiochemical purity and specific activity of the final product.

In Vitro Binding Assay

Objective: To determine the binding affinity and density of [^{123}I]**2-Hydroxy-4-iodobenzamide** in brain tissue homogenates.

Materials:

- Rodent brain tissue (striatum for high D2/D3 density, cerebellum for non-specific binding)
- [^{123}I]**2-Hydroxy-4-iodobenzamide**
- Binding buffer (e.g., Tris-HCl with ions like MgCl_2 , CaCl_2 , KCl, NaCl)
- Non-specific binding displacer (e.g., unlabeled haloperidol or sulpiride)
- Glass fiber filters
- Scintillation counter

Procedure:

- Prepare crude membrane homogenates from the dissected brain regions.
- In a series of tubes, incubate the membrane homogenates with increasing concentrations of [^{123}I]**2-Hydroxy-4-iodobenzamide**.
- For the determination of non-specific binding, add a high concentration of a competing ligand (e.g., 10 μM haloperidol) to a parallel set of tubes.
- Incubate the tubes at room temperature for a specified time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.
- Perform Scatchard analysis on the saturation binding data to determine the dissociation constant (K_d) and the maximum number of binding sites (B_{max}).

In Vivo SPECT Imaging in Rodents

Objective: To visualize the distribution of dopamine D2/D3 receptors in the rodent brain using **[¹²³I]2-Hydroxy-4-iodobenzamide**.

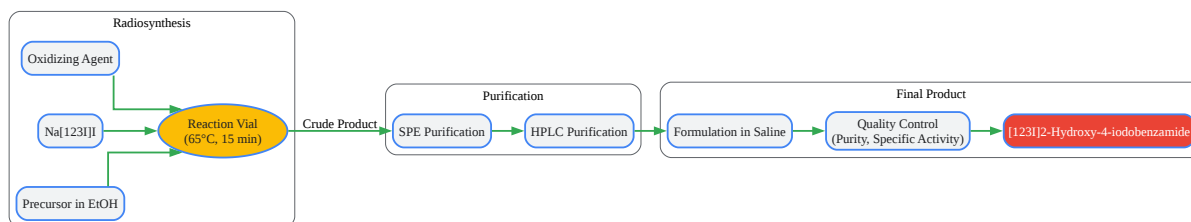
Materials:

- Anesthetized healthy rodents (e.g., rats or mice)
- **[¹²³I]2-Hydroxy-4-iodobenzamide** formulated for injection
- SPECT scanner equipped for small animal imaging
- Anesthesia system

Procedure:

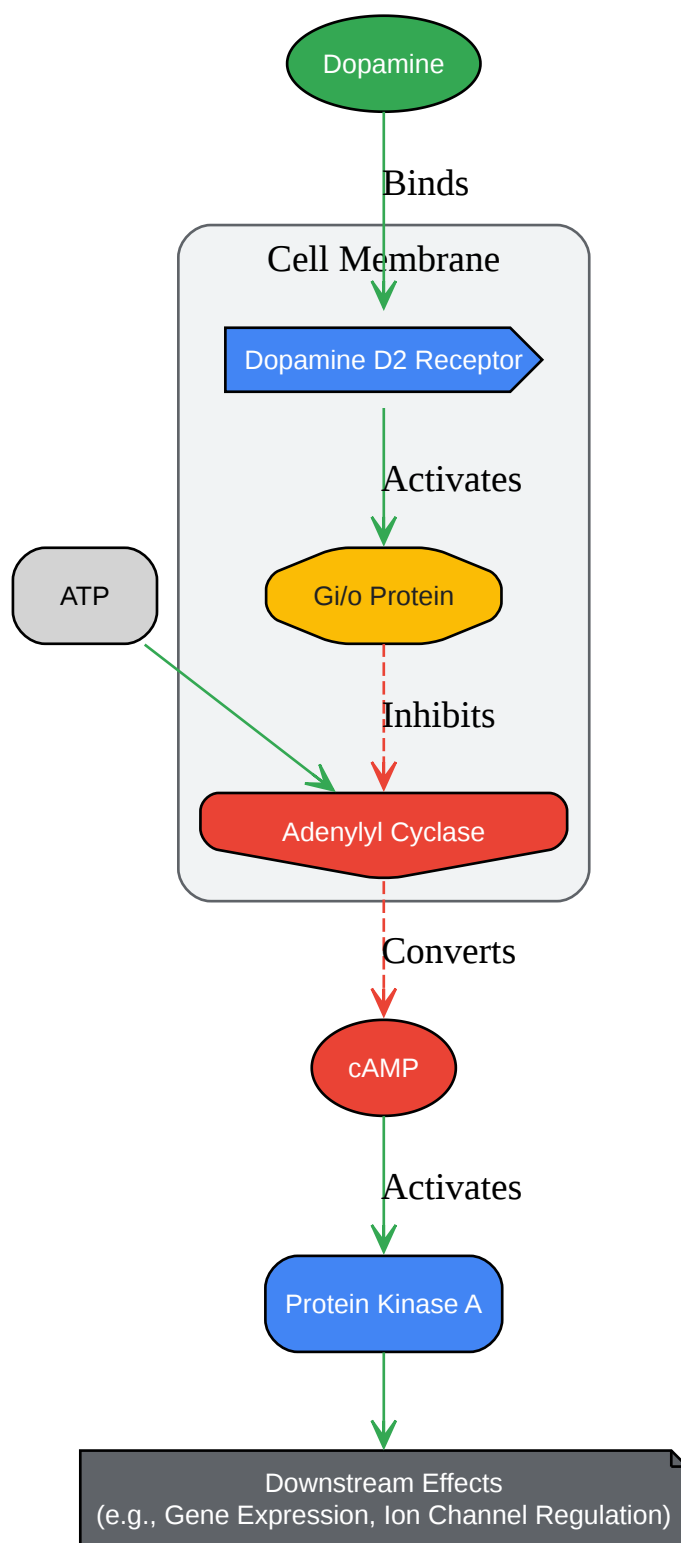
- Anesthetize the animal and position it on the scanner bed.
- Administer a bolus intravenous injection of **[¹²³I]2-Hydroxy-4-iodobenzamide** (e.g., 185 MBq).[5]
- Acquire dynamic or static SPECT images at a predetermined time point post-injection. Based on studies with [¹²³I]IBZM, optimal imaging time is expected to be between 60 and 120 minutes post-injection to allow for clearance from non-target tissues and optimal specific-to-non-specific binding ratios.[6]
- Reconstruct the SPECT images using an appropriate algorithm with attenuation correction.
- For blocking studies to confirm specificity, pre-treat a cohort of animals with a D2/D3 receptor antagonist (e.g., haloperidol) before radiotracer injection and compare the brain uptake with the baseline scans.
- Analyze the images by drawing regions of interest (ROIs) over the striatum (high receptor density) and cerebellum (low receptor density) to calculate specific binding ratios.

Visualizations



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Caption: Radiosynthesis and purification workflow for $[^{123}\text{I}]$ 2-Hydroxy-4-iodobenzamide.



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